3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one
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Overview
Description
3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one is a complex organic compound characterized by the presence of a phenyl group, a piperidinyl group, and an indenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one typically involves multi-step organic reactions. One common method includes the condensation of 2-phenylindan-1-one with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality this compound.
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The phenyl and piperidinyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Phenyl-2-(piperidin-1-yl)-3,5,6,8-tetrahydro-4H-thiopyrano[3’,4’:2,3]thieno[5,4-d]pyrimidin-4-one
- Ethyl 3-phenyl-2-(1-piperidinyl)propanoate
Uniqueness
3-Phenyl-2-(piperidin-1-yl)-1h-inden-1-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its indenone core and the presence of both phenyl and piperidinyl groups make it a versatile compound for various applications.
Properties
CAS No. |
1713-38-8 |
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Molecular Formula |
C20H19NO |
Molecular Weight |
289.4 g/mol |
IUPAC Name |
3-phenyl-2-piperidin-1-ylinden-1-one |
InChI |
InChI=1S/C20H19NO/c22-20-17-12-6-5-11-16(17)18(15-9-3-1-4-10-15)19(20)21-13-7-2-8-14-21/h1,3-6,9-12H,2,7-8,13-14H2 |
InChI Key |
KEVRYYUMEJGNRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=C(C3=CC=CC=C3C2=O)C4=CC=CC=C4 |
Origin of Product |
United States |
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